7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine
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Overview
Description
7-benzyl-3-thia-7-azabicyclo[331]nonan-9-amine is a complex organic compound characterized by its unique bicyclic structure, which includes a sulfur atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a thiolamine derivative under acidic or basic conditions.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the bicyclic core in the presence of a base.
Amination: The final step involves introducing the amine group, which can be done through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the amine group or other functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. Its structure allows for the exploration of interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its unique structure may offer advantages in the design of new drugs, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be exploited in drug design.
Comparison with Similar Compounds
Similar Compounds
7-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine: Similar structure but with different alkyl groups.
7-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the benzyl group plays a crucial role.
This detailed overview provides a comprehensive understanding of 7-benzyl-3-thia-7-azabicyclo[331]nonan-9-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1782440-41-8 |
---|---|
Molecular Formula |
C14H20N2S |
Molecular Weight |
248.4 |
Purity |
95 |
Origin of Product |
United States |
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